(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-14-9-8-12(20)10-15(14)28-19(22)21-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMWRPSBCQZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will explore its biological activity based on diverse research findings.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism of action is believed to involve the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2 .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | < 5 | Bcl-2 inhibition |
| Compound B | A-431 | < 10 | Apoptosis induction |
| (Z)-Ethyl 2... | Jurkat | TBD | TBD |
Antimicrobial Properties
Benzothiazole derivatives have also been reported to possess antimicrobial activity. For instance, compounds structurally related to this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 6.25 µg/mL, indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | E. coli | 6.25 |
| Compound Y | S. aureus | 12.50 |
| (Z)-Ethyl 2... | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been explored in various models. Research indicates that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For example, a related compound was found to reduce levels of TNF-alpha and IL-6 in vitro .
Table 3: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effect on Cytokines |
|---|---|---|
| Compound Z | LPS-stimulated macrophages | Decreased TNF-alpha |
| (Z)-Ethyl 2... | TBD | TBD |
Case Studies
- Study on Anticancer Activity : In a study investigating the anticancer effects of benzothiazole derivatives, it was found that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against cancer cells compared to standard drugs like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of new thiazole compounds for antimicrobial activity against various pathogens. The results demonstrated that modifications at certain positions significantly increased the effectiveness against resistant strains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to benzothiazoles exhibit significant anticancer properties. For example:
- Inhibition of Cell Proliferation : Compounds similar to (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have been shown to inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. This effect is attributed to the modulation of apoptosis pathways and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Research has demonstrated that benzothiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Material Science Applications
The unique structural features of this compound enable its use in materials science:
- Fluorescent Materials : The compound may be utilized in developing fluorescent materials for sensors and imaging applications due to its potential photophysical properties.
- Polymer Chemistry : Its reactive functional groups could facilitate incorporation into polymer matrices, enhancing their mechanical and thermal properties.
Case Study 1: Anticancer Screening
In a study involving twenty-five novel benzothiazole compounds, one derivative exhibited significant cytotoxicity against lung cancer cells at low micromolar concentrations. The results suggested that the structural modifications in compounds like this compound could enhance their biological activity .
Case Study 2: Anti-inflammatory Activity
A series of benzothiazole derivatives were tested for their ability to inhibit inflammatory responses in vitro. The results indicated that compounds with similar structural motifs could effectively reduce cytokine levels in activated macrophages, highlighting their potential for therapeutic development against chronic inflammatory conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromo Substituent
The bromine atom at the 6-position of the benzo[d]thiazole ring is susceptible to nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.
Mechanistic Insight : The electron-withdrawing thiazole ring activates the bromo group for NAS. Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation or amination .
Reactivity of the Imino Group
The imino (–N=) group participates in condensation and cycloaddition reactions, often forming heterocyclic systems.
Example : Reaction with thioglycolic acid under acidic conditions forms thiazolidinones, leveraging the imino group’s electrophilicity .
Methylsulfonyl Group Reactivity
The methylsulfonyl (–SO₂CH₃) moiety acts as a leaving group in substitution reactions or stabilizes intermediates.
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | Amines, alcohols, thiols | Sulfonamide or sulfonate esters | High regioselectivity due to strong EW effect . |
Mechanistic Insight : The sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack .
Ester Hydrolysis and Transesterification
The ethyl acetate group undergoes hydrolysis to carboxylic acids or transesterification to other esters.
Example : Hydrolysis under basic conditions yields the sodium salt of the carboxylic acid, critical for enhancing bioavailability .
Thiazole Ring Functionalization
The thiazole core participates in electrophilic substitutions (e.g., halogenation) and ring-opening reactions.
Mechanistic Insight : Electrophiles attack the electron-rich sulfur or nitrogen atoms of the thiazole ring, while bases induce ring cleavage via deprotonation .
Biological Activity via Reactivity
The compound’s structural features contribute to its role as a COX-II inhibitor and anticancer agent:
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole scaffold is a common feature among analogs, but substituent differences significantly alter properties:
Key Observations :
Comparison :
- The use of bromoacetate esters (e.g., ethyl bromocyanoacetate in vs. benzyl bromoacetate in ) highlights versatility in introducing acetate moieties.
- The target compound’s methylsulfonylbenzoyl group likely requires protective group strategies or selective acylation, contrasting with simpler imino or indole substituents .
Spectroscopic and Analytical Characterization
Structural confirmation relies on NMR, IR, and mass spectrometry:
- Target Compound : Expected ¹H NMR signals include a singlet for the methylsulfonyl group (~3.3 ppm) and aromatic protons split by bromine’s anisotropic effect. IR would show C=O stretches (~1700 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .
- Ethyl 2-(2-Imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate : Displays NH stretches (~3300 cm⁻¹) and sulfonamide S=O peaks (~1350 cm⁻¹). Mass spectrometry fragments at m/z 396 (M+H⁺) align with its hydrobromide form.
- Methyl 2-(2-Amino-1,3-thiazol-4-yl) Acetate : Crystal structure reveals intermolecular N–H···O hydrogen bonds and π-π stacking (3.54 Å), suggesting similar packing motifs for the target compound if crystallized.
Physicochemical and Functional Properties
- Solubility: The methylsulfonyl group in the target compound enhances water solubility compared to nonpolar indole or methoxy analogs.
- Stability : The hydrobromide salt in improves stability under acidic conditions, whereas the target’s ester group may hydrolyze in basic environments.
- Reactivity : Bromine at position 6 in the target enables cross-coupling reactions (e.g., Suzuki), unlike sulfamoyl or methoxy groups, which are less reactive.
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Thiourea, α-bromoester, DMF, 80°C | Form thiazole core |
| 2 | Acylation | 2-(Methylsulfonyl)benzoyl chloride, base (e.g., Et₃N) | Introduce methylsulfonyl-benzoyl group |
| 3 | Esterification | Ethanol, H₂SO₄ (catalyst) | Attach ethyl acetate moiety |
Advanced: How can reaction conditions be optimized to mitigate low yields in the final esterification step?
Answer:
Critical factors include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates, improving acylation efficiency .
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis of esters) .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) stabilize reactive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm) and confirms Z-configuration via coupling constants .
- HPLC : Quantifies purity (>95%) and detects impurities using C18 columns and UV detection .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 523.98) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 1.3 (t, -CH₂CH₃), δ 6.8–7.9 (aromatic protons) | Confirm substituents and stereochemistry |
| HRMS | m/z 523.98 ([M+H]+) | Verify molecular formula (C₁₉H₁₈BrN₃O₅S₂) |
Advanced: How do steric effects from the methylsulfonyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The methylsulfonyl group is electron-withdrawing, increasing electrophilicity of adjacent carbonyl carbons. However, steric hindrance from its bulky structure can:
- Slow reaction kinetics in crowded environments (e.g., acylation steps) .
- Favor Z-configuration due to restricted rotation around the imino double bond .
- Mitigation Strategy : Use bulky bases (e.g., DBU) to deprotonate intermediates, enhancing nucleophilic attack .
Advanced: How to resolve contradictions between computational docking predictions and experimental bioactivity data?
Answer:
Discrepancies often arise from:
- Solvent Effects : Computational models may ignore solvation/desolvation energy. Validate with molecular dynamics simulations .
- Protein Flexibility : X-ray crystallography (using SHELX ) or cryo-EM refines target structures to improve docking accuracy.
- Experimental Replicates : Perform dose-response assays (e.g., IC₅₀) across multiple cell lines to confirm activity trends .
Basic: What biological activities are reported for structurally similar thiazole derivatives?
Answer:
Analogous compounds exhibit:
Q. Table 3: Bioactivity Comparison
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Methylsulfonyl analog | Anticancer | Caspase-3 activation | |
| Nitrothiophene analog | Antimicrobial | DNA gyrase inhibition |
Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?
Answer:
- Structural Modifications : Replace ester groups with amides to reduce hydrolysis .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways .
- Prodrug Design : Mask polar groups (e.g., ester → tert-butyl ester) to enhance bioavailability .
Basic: How is the Z-configuration of the imino group confirmed experimentally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
